molecular formula C18H22Cl2N2O3 B4302455 octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate

octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate

Cat. No. B4302455
M. Wt: 385.3 g/mol
InChI Key: RQIOUBLQEXCNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate, also known as JNJ-5207852, is a small-molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is an enzyme that plays a crucial role in the regulation of inflammatory responses. In

Mechanism of Action

Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is a selective inhibitor of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate increases the levels of cAMP in cells, which in turn leads to a reduction in inflammatory responses. This mechanism of action is thought to be responsible for the anti-inflammatory effects of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate observed in preclinical studies.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to have other biochemical and physiological effects. For example, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to inhibit the growth of certain cancer cell lines in vitro. Additionally, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to reduce the production of certain cytokines, which are proteins that play a key role in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

One advantage of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is its selectivity for PDE4, which reduces the likelihood of off-target effects. Additionally, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to be orally bioavailable, which makes it a suitable candidate for drug development. However, one limitation of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is its relatively short half-life in vivo, which may limit its efficacy in certain disease models.

Future Directions

There are several future directions for the study of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate. One potential direction is the development of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate as a therapeutic agent for diseases such as asthma, COPD, and psoriasis. Additionally, further studies are needed to elucidate the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate and to identify potential off-target effects. Finally, the development of more potent and selective PDE4 inhibitors based on the structure of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate may lead to the discovery of new therapeutic agents for a variety of diseases.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. In preclinical studies, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. Additionally, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to reduce inflammation and improve skin lesions in animal models of psoriasis.

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(15(20)10-13)17(23)21-18(24)25-11-12-4-3-9-22-8-2-1-5-16(12)22/h6-7,10,12,16H,1-5,8-9,11H2,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIOUBLQEXCNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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